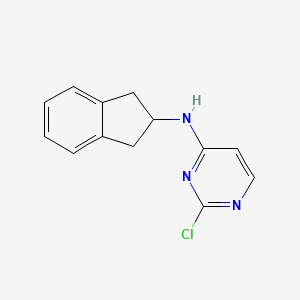

2-chloro-N-(2,3-dihydro-1H-inden-2-yl)pyrimidin-4-amine

Descripción general

Descripción

2-Chloro-N-(2,3-dihydro-1H-inden-2-yl)pyrimidin-4-amine (2-Cl-NIPA) is a synthetic organic compound belonging to the class of pyrimidines. It is a white crystalline solid with a molecular weight of 250.7 g/mol and a melting point of 130-132 °C. 2-Cl-NIPA is a versatile and useful synthetic building block for the preparation of a variety of heterocyclic compounds. It is an important precursor for the synthesis of various heterocyclic compounds, such as indoles, pyridines, and quinolines.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Compounds with the pyrimidin-4-amine structure have been explored for their potential in combating microbial infections. The chloro and indenyl substitutions on the pyrimidine ring can potentially enhance the antimicrobial efficacy against a variety of pathogens. For instance, derivatives of pyrimidine have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The indenyl moiety, when attached to a pyrimidine core, may contribute to the compound’s anticancer activity. Research has indicated that similar structures can inhibit the proliferation of cancer cells, including cervical carcinoma and leukemia cell lines . This suggests that our compound of interest could be a candidate for further cancer research.

Antiviral Applications

Indole and pyrimidine derivatives have demonstrated significant antiviral properties. Given the structural similarity, 2-chloro-N-(2,3-dihydro-1H-inden-2-yl)pyrimidin-4-amine could be investigated for its efficacy against RNA and DNA viruses, potentially offering a new avenue for antiviral drug development .

Anti-inflammatory Uses

The pyrimidine core is known to possess anti-inflammatory capabilities. The unique structure of our compound could be synthesized and tested for its ability to reduce inflammation, which is a common symptom in many diseases .

Antifungal Activity

Pyrimidine derivatives have also been reported to exhibit antifungal activities. The chloro-substituted pyrimidine, in particular, could be effective against fungal pathogens, providing a basis for new antifungal agents .

Antitubercular Potential

Tuberculosis remains a major global health challenge, and new drugs are constantly being sought. Pyrimidine compounds have shown promise in this area, and the specific structure of our compound could lead to the development of novel antitubercular therapies .

Antidiabetic Effects

The pyrimidine ring system has been associated with antidiabetic activity. Research into similar compounds has revealed potential in regulating blood sugar levels, suggesting that our compound could be explored for its antidiabetic properties .

Neuroprotective Effects

Finally, the indenyl group, when linked to other bioactive moieties like pyrimidine, may offer neuroprotective benefits. This could be particularly valuable in the treatment of neurodegenerative diseases, where the protection of neuronal cells is crucial .

Propiedades

IUPAC Name |

2-chloro-N-(2,3-dihydro-1H-inden-2-yl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3/c14-13-15-6-5-12(17-13)16-11-7-9-3-1-2-4-10(9)8-11/h1-6,11H,7-8H2,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEUIIXWGPINREX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)NC3=NC(=NC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(2,3-dihydro-1H-inden-2-yl)pyrimidin-4-amine | |

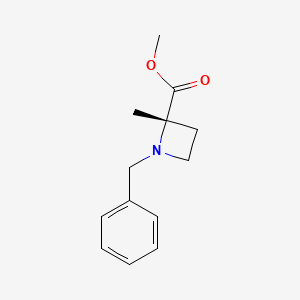

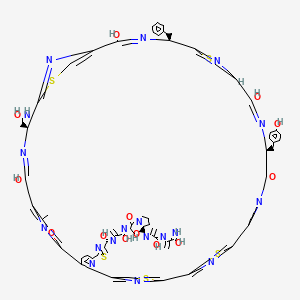

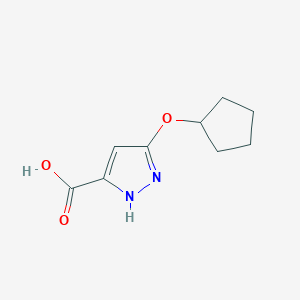

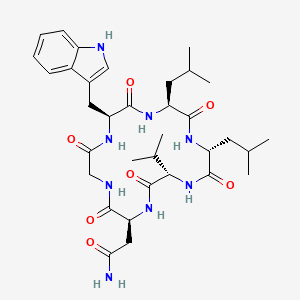

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-Dimethyl-3alpha,4abeta-dichloro-6-hydroxy-12abeta,8-[(2E,6E)-3-methyl-2-hexene-1-yl-6-ylidene]-3,4,4a,8,9,12a-hexahydro-2H,7H-1,10-dioxanaphthacene-5,12-dione](/img/structure/B1474398.png)

![3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1474410.png)

![(1S,2S)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474417.png)